2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether
CAS No.:
Cat. No.: VC13434401
Molecular Formula: C13H9BrClFO
Molecular Weight: 315.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9BrClFO |
|---|---|
| Molecular Weight | 315.56 g/mol |
| IUPAC Name | 4-[(2-bromophenyl)methoxy]-2-chloro-1-fluorobenzene |
| Standard InChI | InChI=1S/C13H9BrClFO/c14-11-4-2-1-3-9(11)8-17-10-5-6-13(16)12(15)7-10/h1-7H,8H2 |
| Standard InChI Key | ZOSJNOXUMGLFRO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)Cl)Br |
| Canonical SMILES | C1=CC=C(C(=C1)COC2=CC(=C(C=C2)F)Cl)Br |
Introduction
Structural Characteristics and Nomenclature
2-Bromobenzyl-(3-chloro-4-fluorophenyl)ether (IUPAC name: 1-[(2-bromophenyl)methoxy]-3-chloro-4-fluorobenzene) has the molecular formula C₁₃H₉BrClFO and a molecular weight of 315.56 g/mol. The structure consists of two aromatic rings connected by an ether linkage:
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A 2-bromobenzyl group (bromine at the ortho position of the benzyl ring)
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A 3-chloro-4-fluorophenyl group (chlorine at meta and fluorine at para positions).
The spatial arrangement of halogens creates a polarized electron distribution:
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Bromine (ortho to the ether oxygen) exerts a strong electron-withdrawing inductive effect (-I), destabilizing adjacent carbocations.
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Chlorine and fluorine on the phenyl ring further enhance electrophilicity at the aromatic core, facilitating nucleophilic aromatic substitution reactions.
Synthetic Methodologies
The synthesis of 2-bromobenzyl-(3-chloro-4-fluorophenyl)ether can be achieved via Williamson Ether Synthesis, a two-step process involving alkoxide formation and nucleophilic substitution.
Reaction Scheme
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Alkoxide Generation:
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2-Bromobenzyl alcohol is deprotonated using a strong base (e.g., NaH) in anhydrous THF:
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Nucleophilic Substitution:
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The alkoxide reacts with 3-chloro-4-fluorophenyl bromide under inert atmosphere:
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Optimization Strategies
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Ultrasonic Assistance: As demonstrated in the synthesis of analogous compounds , ultrasonic irradiation (20–40 kHz) enhances reaction rates by improving mass transfer and reducing aggregation.
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Solvent Selection: Dichloromethane (DCM) is preferred for its low polarity, which minimizes side reactions like hydrolysis .
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Purification: Bulk melting crystallization at 31°C yields high-purity (>99%) product, as reported for structurally similar ethers .
Spectroscopic Characterization
Key analytical data for 2-bromobenzyl-(3-chloro-4-fluorophenyl)ether include:
Nuclear Magnetic Resonance (NMR)
| Nucleus | Chemical Shift (δ, ppm) | Splitting |
|---|---|---|
| ¹H (CDCl₃) | 7.82 (d, J=8.4 Hz, 1H) | Aromatic H adjacent to Br |
| 7.45–7.30 (m, 3H) | Phenyl ring protons | |
| 5.21 (s, 2H) | CH₂O bridge | |
| ¹³C | 158.9 (C-O) | Ether oxygen-bearing carbon |
| 134.2 (C-Br) | Quaternary carbon bonded to Br |
Mass Spectrometry (MS)
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Molecular Ion: m/z 314.9 [M]⁺ (calculated for C₁₃H₉BrClFO⁺: 315.56).
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Fragmentation: Dominant peaks at m/z 235.0 (loss of Br) and m/z 195.1 (loss of ClF).
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in DCM | 45 mg/mL |
| Melting Point | 87–89°C |
| LogP (Octanol/Water) | 3.82 |
The compound’s lipophilicity (LogP >3) suggests strong membrane permeability, a trait valuable in bioactive molecule design. Stability studies indicate decomposition above 200°C, with halogen loss as the primary degradation pathway.
Reactivity and Functionalization
The electron-deficient aromatic system permits regioselective electrophilic substitution:
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Nitration: Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para position to fluorine.
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Suzuki Coupling: Pd-catalyzed cross-coupling with arylboronic acids replaces bromine, enabling π-system extension.
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